molecular formula C9H5BrN2O4 B1417073 Methyl 4-bromo-3-cyano-2-nitrobenzoate CAS No. 1805102-93-5

Methyl 4-bromo-3-cyano-2-nitrobenzoate

Cat. No.: B1417073
CAS No.: 1805102-93-5
M. Wt: 285.05 g/mol
InChI Key: QVYPMBJQXNLEQZ-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-nitrobenzoate is a synthetic organic compound with the molecular formula C10H6BrNO4. It is widely used in the fields of chemistry, pharmaceuticals, and agrochemicals due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-3-cyano-2-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and bromination reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems helps in monitoring and controlling the reaction parameters, ensuring the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3-cyano-2-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution: Various substituted benzoates.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Agrochemicals: As a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-cyano-2-nitrobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and molecular targets can vary based on the specific use of the compound .

Comparison with Similar Compounds

  • Methyl 4-bromo-2-cyano-3-nitrobenzoate
  • Methyl 4-chloro-3-nitrobenzoate

Comparison: Methyl 4-bromo-3-cyano-2-nitrobenzoate is unique due to the presence of both a cyano and a nitro group on the benzene ring, which imparts distinct reactivity and properties compared to similar compounds. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O4/c1-16-9(13)5-2-3-7(10)6(4-11)8(5)12(14)15/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYPMBJQXNLEQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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